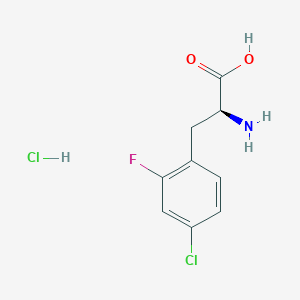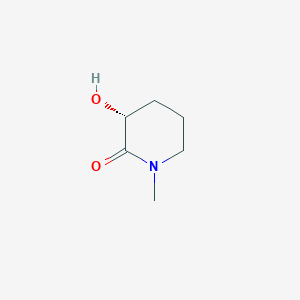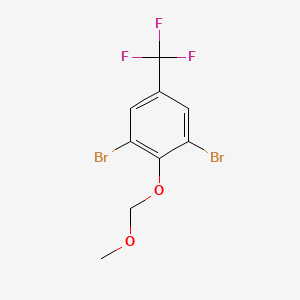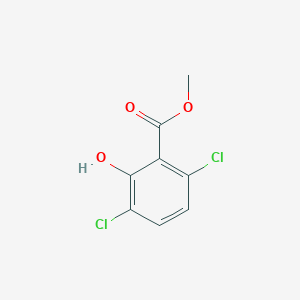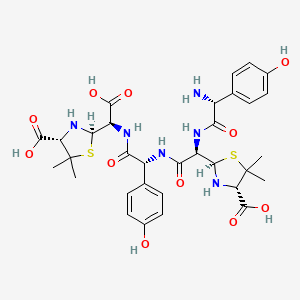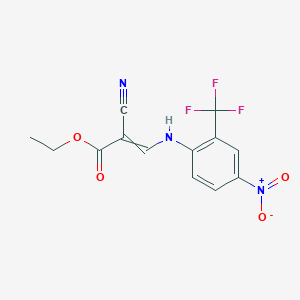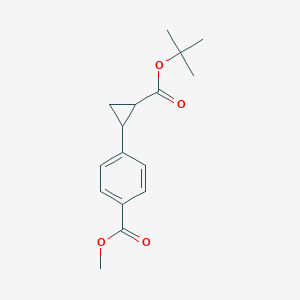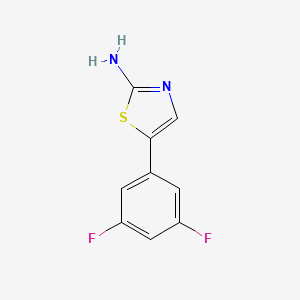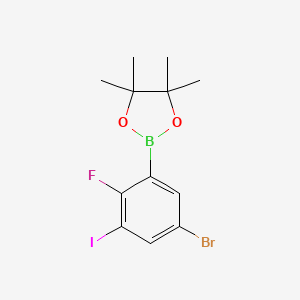
2-(5-Bromo-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. This compound is notable for its unique structure, which includes bromine, fluorine, and iodine atoms attached to a phenyl ring, along with a dioxaborolane group. It is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Halogenation: The starting material, a phenyl derivative, undergoes halogenation to introduce bromine, fluorine, and iodine atoms at specific positions on the phenyl ring.
Borylation: The halogenated phenyl derivative is then subjected to borylation using bis(pinacolato)diboron under palladium catalysis to form the dioxaborolane group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromo-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling, the product is typically a biaryl compound.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boron atom in the dioxaborolane group forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the coupling partner. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Bromo-2-fluoro-3-iodophenyl)boronic acid: Similar structure but lacks the dioxaborolane group.
(5-Bromo-2-fluoro-3-iodophenyl)methanol: Contains a hydroxyl group instead of the dioxaborolane group.
Uniqueness
2-(5-Bromo-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane group, which enhances its reactivity in cross-coupling reactions. This makes it a valuable compound in organic synthesis, offering greater versatility and efficiency compared to similar compounds.
Eigenschaften
Molekularformel |
C12H14BBrFIO2 |
|---|---|
Molekulargewicht |
426.86 g/mol |
IUPAC-Name |
2-(5-bromo-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H14BBrFIO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(16)10(8)15/h5-6H,1-4H3 |
InChI-Schlüssel |
FGHHTNCIOZLNAC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


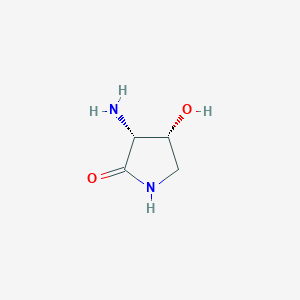
![7-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14028598.png)

